molecular formula C14H20ClNO3 B593131 N-Ethylpentylone hydrochloride CAS No. 17763-02-9

N-Ethylpentylone hydrochloride

Cat. No.: B593131
CAS No.: 17763-02-9
M. Wt: 285.76 g/mol
InChI Key: RMDGINCOKQDLNS-UHFFFAOYSA-N

Description

N-Ethylpentylone hydrochloride (IUPAC name: 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one hydrochloride) is a synthetic cathinone derivative classified as a designer drug. Structurally, it features a benzodioxole ring, a pentanone backbone, and an ethylamino substituent (Fig. 1) . The compound is typically distributed as a hydrochloride salt (C₁₄H₂₀ClNO₃; molecular weight: 285.767 g/mol) with a purity ≥96% in seized samples, as confirmed by NMR analysis .

Pharmacologically, N-ethylpentylone acts as a central nervous system stimulant, inhibiting monoamine reuptake (e.g., dopamine, norepinephrine, and serotonin) similar to other cathinones . Its misuse is linked to severe clinical outcomes, including cardiac arrest, rhabdomyolysis, renal injury, and hyperkalemia, as documented in fatal intoxication cases . Despite its risks, N-ethylpentylone gained popularity as a "legal high" alternative to MDMA and methamphetamine, particularly among adolescents and young adults .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDGINCOKQDLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336464
Record name N-Ethylpentylone hydrochloride
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Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-02-9
Record name 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1)
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Record name N-Ethylpentylone hydrochloride
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Record name N-Ethylpentylone hydrochloride
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Record name N-ETHYLPENTYLONE HYDROCHLORIDE
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Preparation Methods

α-Halogenation and Nucleophilic Substitution

This two-step method, commonly employed for cathinones, involves:

  • α-Bromination :
    The ketone precursor undergoes bromination at the α-carbon using bromine (Br₂) in acetic acid, yielding 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one. Optimal conditions include:

    • Temperature: 0–5°C (prevents over-halogenation).

    • Reaction time: 2–4 hours.

  • Amine Alkylation :
    The α-bromo intermediate reacts with ethylamine hydrochloride in anhydrous ethanol under reflux (78°C). Nucleophilic displacement of bromine by ethylamine forms the secondary amine, followed by HCl treatment to yield the hydrochloride salt. Challenges include:

    • Competing elimination reactions at elevated temperatures.

    • Purification via recrystallization from ethanol/ether mixtures (yield: ~60–70%).

Reductive Amination

An alternative one-pot synthesis involves reductive amination of 1-(1,3-benzodioxol-5-yl)pentan-1-one with ethylamine:

  • Reaction Conditions :

    • Solvent: Methanol or dichloromethane.

    • Reducing agent: Sodium cyanoborohydride (NaBH₃CN).

    • Molar ratio (ketone:ethylamine): 1:1.2.

    • Temperature: 25–40°C, 12–24 hours.

  • Mechanism :
    The ketone reacts with ethylamine to form an imine intermediate, which is reduced to the secondary amine. Acidic workup with HCl gas precipitates the hydrochloride salt.

Advantages :

  • Avoids hazardous halogenation steps.

  • Higher functional group tolerance.

Limitations :

  • Requires strict pH control (pH 6–7) to minimize side reactions.

BOC-Protected Intermediate Alkylation

Adapting methodologies from ethylamine derivative synthesis, this route employs di-t-butyl dicarbonate (BOC anhydride) for amine protection:

  • BOC Protection :
    Ethylamine reacts with BOC anhydride in dichloromethane, forming N-BOC-ethylamine.

  • Ketone Alkylation :
    The protected amine undergoes nucleophilic attack on α-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one in dimethylformamide (DMF) with potassium carbonate.

  • Deprotection and Salt Formation :
    BOC removal via HCl in dioxane yields N-ethylpentylone hydrochloride.

Key Data :

  • Yield after deprotection: ~75–80%.

  • Purity (HPLC): ≥98%.

Analytical Validation and Purification

Chromatographic Characterization

Certified reference materials (e.g., Cerilliant E-129) validate synthetic batches via:

  • GC-MS : Retention time ≈ 8.2 min; characteristic ions at m/z 249 (M⁺), 174, 146.

  • LC-MS/MS : Quantitation limit ≤0.1 ng/mL in biological matrices.

Recrystallization Optimization

Recrystallization solvents impact purity and yield:

Table 2: Solvent Systems for this compound Purification

Solvent CombinationPurity (%)Yield (%)
Ethanol/Diethyl ether98.565
Acetone/Hexane97.270
Methanol/Chloroform99.160

Industrial-Scale Production Feasibility

While lab-scale yields reach 70–80%, scalability faces hurdles:

  • Cost of BOC Protection : Di-t-butyl dicarbonate increases production expenses.

  • Waste Management : Halogenated byproducts require specialized disposal.

Chemical Reactions Analysis

Types of Reactions

N-ethyl Pentylone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of amine derivatives .

Scientific Research Applications

Chemical Profile

  • Chemical Name : N-Ethylpentylone
  • Molecular Formula : C14H19NO3
  • CAS Number : 17763-02-9
  • Class : Synthetic Cathinone

Pharmacological Research

N-Ethylpentylone exhibits stimulant-like effects similar to other known psychoactive substances, such as methamphetamine and mephedrone. Its mechanism of action involves the inhibition of monoamine transporters, leading to increased concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine in the synaptic cleft . This pharmacodynamic profile suggests significant potential for abuse and dependency.

Key Findings from Pharmacological Studies

  • Uptake Inhibition : N-Ethylpentylone inhibits the uptake of dopamine, serotonin, and norepinephrine, which contributes to its stimulant effects .
  • Behavioral Effects : In animal models, administration has been linked to increased locomotor activity and rewarding properties consistent with other stimulants .
  • Toxicological Concerns : Adverse effects reported include agitation, tachycardia, hyperthermia, and in severe cases, cardiac arrest .

Forensic Applications

N-Ethylpentylone is frequently encountered in forensic toxicology due to its association with recreational drug use. It is often detected in emergency department visits related to drug intoxication and fatalities.

Case Studies

  • Fatal Intoxication Case :
    • A 21-year-old male presented with cardiac arrest after suspected use of N-Ethylpentylone. Post-mortem analysis confirmed the presence of the drug in urine, highlighting its lethal potential when abused .
    • Clinical findings included elevated lactic acidosis and renal injury, underscoring the compound's severe physiological impacts.
  • Emergency Department Visits :
    • Reports indicate that N-Ethylpentylone is linked to numerous emergency cases due to overdose symptoms resembling those seen with other stimulants .

Analytical Methods for Detection

Various analytical techniques have been developed to detect N-Ethylpentylone in biological samples:

Method Description
Gas Chromatography-Mass Spectrometry (GC-MS)Used for post-mortem toxicology testing to confirm substance presence.
Liquid Chromatography-Mass Spectrometry (LC-MS)Validated methods for quantifying N-Ethylpentylone in urine samples.
High-Resolution Mass Spectrometry (HRMS)Employed for wastewater analysis to monitor environmental presence.

Regulatory Status

N-Ethylpentylone is not approved for medical use in the United States and falls under scrutiny due to its high potential for abuse. The Drug Enforcement Administration (DEA) monitors its distribution closely, noting that it is still available for legitimate scientific research purposes .

Mechanism of Action

N-ethyl Pentylone (hydrochloride) exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. This inhibition increases the concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation of the central nervous system. The compound binds to transporters with varying affinities, contributing to its stimulant properties .

Comparison with Similar Compounds

Chemical and Structural Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity (Typical) Source
N-Ethylpentylone HCl C₁₄H₂₀ClNO₃ 285.767 Benzodioxole ring, ethylamino, pentanone chain ≥96% Seized materials
Methylone HCl C₁₁H₁₄ClNO₃ 243.69 Benzodioxole ring, methylamino, propanone chain ≥98% Commercial standards
Pentylone HCl C₁₃H₁₈ClNO₃ 271.74 Benzodioxole ring, methylamino, pentanone chain ≥95% Seized materials
MDPV HCl C₁₅H₂₂ClNO₃ 299.79 Pyrrolidine ring, methylenedioxy, pentanone chain ≥97% Commercial standards
α-PVP HCl C₁₅H₂₀ClNO 265.78 Pyrrolidine ring, ketone group, pentyl chain ≥96% Commercial standards

Key Structural Differences :

  • N-Ethylpentylone differs from methylone by an extended pentanone chain and ethylamino group (vs. methylamino in methylone) .
  • Compared to pentylone, it substitutes a methylamino group with ethylamino .
  • Unlike MDPV and α-PVP, which have pyrrolidine rings, N-ethylpentylone retains the benzodioxole moiety common in MDMA-like cathinones .

Pharmacological Effects and Toxicity

Compound Primary Mechanism of Action Acute Toxicity Profile Long-Term Effects
N-Ethylpentylone HCl Dopamine/norepinephrine reuptake inhibition Cardiac arrest, rhabdomyolysis, renal failure Neurodevelopmental defects (zebrafish)
Methylone HCl Serotonin/dopamine release enhancement Hyperthermia, seizures, tachycardia Serotonin depletion, cognitive deficits
MDPV HCl Potent dopamine reuptake inhibition Agitation, hypertension, psychosis Addiction, paranoia
α-PVP HCl Dopamine/norepinephrine reuptake inhibition Delirium, vasoconstriction, organ damage Neurotoxicity, tolerance development

Key Findings :

  • N-Ethylpentylone exhibits broader systemic toxicity (multi-organ failure) compared to methylone, which primarily induces hyperthermia and serotonergic effects .
  • Unlike MDPV and α-PVP, which are highly potent dopamine reuptake inhibitors, N-ethylpentylone’s effects are less selective, contributing to unpredictable clinical outcomes .

Legal Status and Prevalence

Compound DEA Schedule (USA) EU Control Status Prevalence (Peak Year)
N-Ethylpentylone HCl Schedule I Controlled 2018 (50% of cathinones)
Methylone HCl Schedule I Controlled 2011–2013
MDPV HCl Schedule I Controlled 2010–2015
α-PVP HCl Schedule I Controlled 2014–2018

Notes:

  • N-Ethylpentylone’s prevalence surged in 2017–2018, accounting for 50% of cathinones identified in forensic samples . However, its use declined post-scheduling .
  • Regulatory gaps prior to 2018 allowed its distribution as a "legal high" in some regions .

Biological Activity

N-Ethylpentylone hydrochloride (NEP) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that exhibit structural and pharmacological similarities to amphetamines. As a relatively new compound, its biological activity has been the subject of various studies, revealing significant implications for both pharmacology and toxicology.

N-Ethylpentylone is chemically related to other synthetic cathinones such as mephedrone and methylone. Its mechanism of action primarily involves the inhibition of monoamine transporters, leading to increased concentrations of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the synaptic cleft. This increase in monoamines is believed to be responsible for its stimulant effects.

Structure-Activity Relationship (SAR)

Research indicates that NEP acts as a potent dopamine uptake inhibitor. In studies using human embryonic kidney cells, NEP demonstrated significant inhibition of DA uptake, which correlates with its psychostimulant properties. The compound also affects immediate-early gene expression in various brain regions, indicating its potential for inducing rewarding behaviors associated with addiction .

Pharmacokinetics

The pharmacokinetics of NEP have been explored through animal models. In a study involving rats, NEP was administered intraperitoneally at doses of 20 or 50 mg/kg. The results showed that NEP rapidly crossed the blood-brain barrier, reaching peak concentrations in the nucleus accumbens approximately 40 minutes post-administration. The area under the curve (AUC) and mean residence time (MRT) were notably high, suggesting prolonged effects .

Neurochemical Effects

NEP significantly increases DA and 5-HT levels in the brain. Specifically, it was noted that while DA levels rose considerably, the rate at which DA was converted into its metabolites remained unchanged. This suggests that NEP may have a unique profile compared to other stimulants, potentially leading to greater abuse potential due to its sustained dopaminergic activity .

Behavioral Effects

In behavioral studies, NEP has been shown to increase locomotor activity in mice, indicating its stimulant effects. Furthermore, NEP fully substitutes for the discriminative stimulus effects produced by methamphetamine and cocaine in drug discrimination assays, reinforcing its classification as a potent psychoactive substance .

Case Studies and Toxicological Reports

Several case studies have documented severe intoxication incidents associated with NEP use:

  • Case Report 1 : A patient presented with cardiac arrest after using NEP, exhibiting symptoms such as elevated lactic acidosis and hyperkalemia. Despite medical intervention, the patient succumbed to complications related to NEP intoxication .
  • Case Report 2 : Another case highlighted a patient who displayed erratic behavior and was unresponsive upon emergency presentation. Post-mortem toxicology confirmed NEP presence, linking it directly to the patient's fatal outcome .

Analytical Data

The following table summarizes key analytical findings related to NEP's detection in biological matrices:

Biological MatrixLinear Concentration Range (ng/mL)Coefficient of Determination (R²)Calibration Line Equation
Blood1–100> 0.9996y = 0.876x + 0
Urine1–100> 0.9975y = 1.47x + 0

Additional metrics such as precision (%RSD), accuracy (MRE%), and recovery percentages were also evaluated across different concentrations, highlighting the reliability of analytical methods used for detecting NEP in clinical settings .

Q & A

Q. How can the molecular structure of N-Ethylpentylone hydrochloride be confirmed in seized samples?

To confirm the molecular structure, use nuclear magnetic resonance (NMR) spectroscopy in deuterated water (D₂O) at 298 K with a Bruker Advance III 400 MHz spectrometer. Cross-validate findings with mass spectrometry (MS) to ensure accuracy. For purity assessment, refer to batch-specific analytical certificates and NMR data, as demonstrated in forensic analyses of seized materials .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Use high-performance liquid chromatography (HPLC) with parameters optimized for cathinone derivatives:

  • Column: C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase: Acetonitrile-phosphate buffer (pH 2.5) gradient.
  • Detection: UV at 210–230 nm. Validate the method using spiked samples and calibration curves, adhering to pharmacopeial guidelines for impurity profiling .

Q. How should researchers address discrepancies in purity assessments between different analytical techniques?

Compare results from NMR , HPLC , and mass spectrometry to identify systematic errors. For example, NMR may detect non-UV-active impurities missed by HPLC. Use orthogonal methods and consult pharmacopeial protocols for resolving contradictions in relative response factors or impurity thresholds .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s neurochemical effects?

  • Dose-response protocols : Administer repeated doses to mimic human abuse patterns.
  • Control groups : Include saline-treated and positive controls (e.g., MDMA or methamphetamine).
  • Assays : Measure dopamine/serotonin transporter inhibition via synaptosomal uptake assays. Reference NIH guidelines for preclinical studies to ensure reproducibility and ethical compliance .

Q. How can researchers mitigate confounding variables in behavioral studies involving this compound?

  • Environmental controls : Standardize lighting, noise, and circadian rhythms.
  • Blinding : Use double-blind protocols for drug administration and data analysis.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to differentiate treatment effects. Raw data should be archived for independent validation .

Q. What methodologies are effective for studying this compound’s interactions with biomacromolecules?

Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities with receptors like DAT or SERT. For structural insights, use molecular dynamics simulations parameterized with NMR-derived conformations .

Q. How should conflicting pharmacokinetic data from in vitro vs. in vivo models be resolved?

Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Validate using microdialysis in target tissues (e.g., striatum) and adjust for protein binding or metabolic enzyme variability .

Methodological and Data Analysis Questions

Q. What statistical frameworks are appropriate for analyzing dose-dependent neurotoxicity data?

Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Report confidence intervals and apply Benjamini-Hochberg corrections for multiple comparisons. Follow NIH reporting standards for transparency .

Q. How can researchers ensure reproducibility in chromatographic analyses of this compound?

  • Column conditioning : Pre-equilibrate with mobile phase for ≥30 minutes.
  • System suitability tests : Verify resolution, tailing factor, and retention time consistency.
  • Batch validation : Include inter-day and inter-operator variability assessments .

Q. What strategies are recommended for synthesizing stable isotope-labeled analogs of this compound for tracer studies?

Use deuterated ethylamine or ¹³C-labeled precursors in reductive amination reactions. Purify via preparative HPLC and confirm isotopic enrichment using high-resolution MS. Store analogs at –80°C to prevent degradation .

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